molecular formula CH2=CHCOOC4H9<br>C7H12O2<br>C7H12O2 B089632 Butyl acrylate CAS No. 141-32-2

Butyl acrylate

Cat. No.: B089632
CAS No.: 141-32-2
M. Wt: 128.17 g/mol
InChI Key: CQEYYJKEWSMYFG-UHFFFAOYSA-N
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Description

Butyl acrylate is an organic compound with the formula C7H12O2. It is the butyl ester of acrylic acid and is a colorless liquid with a characteristic fruity odor. This compound is widely used in the production of polymers and copolymers, which are essential in various industrial applications such as coatings, adhesives, and textiles .

Mechanism of Action

Target of Action

Butyl acrylate (BA) is a clear, colorless liquid with a sharp, pungent odor . It’s comprised of a polymerizable vinyl functional group on one end and a reactive ester group on the other end . The primary targets of BA are ethylene, styrene, vinyl acetate, and (meth)acrylic acid, with which it readily copolymerizes . The added ester group imparts good low-temperature properties such as durability, flexibility, elasticity, and adhesiveness .

Mode of Action

BA can be homopolymerized into PolyBA or co-polymerized with ethylene to form Ethylene-BA co-polymers . These products exhibit high flexibility, good adhesiveness, and photostability . The polymerization of BA is facilitated by the presence of a polymerizable vinyl functional group and a reactive ester group .

Biochemical Pathways

In rodent models, BA is metabolized by carboxylesterase or reactions with glutathione . This detoxification produces acrylic acid, butanol, and mercapturic acid waste, which is excreted . The enzymes and metabolic pathways that microorganisms display to attack the chemical structure of BA have been identified .

Pharmacokinetics

BA is of low acute toxicity with an LD50 (rat) of 3143 mg/kg . Exposure can occur through inhalation, skin and/or eye contact absorption, and ingestion . Symptoms may be dependent on exposure route, with skin and eye contact manifesting in redness, pain, and sensitivity; inhalation resulting in burning sensations, cough, shortness of breath, and sore throat; and ingestion resulting in abdominal pain, nausea, vomiting, and diarrhea .

Result of Action

The action of BA results in the formation of polymers that exhibit mechanical strength, flexibility, durability, elasticity, low volatility, low odor, weather resistance, moisture resistance, and UV resistance . These polymers can be used in the manufacture of inks, resins, caulks, adhesives, sealants, fibers, leather, and packaging materials .

Action Environment

BA must always be stored under air, and never under inert gases . The presence of oxygen is required for the stabilizer to function effectively . In aquatic organisms, BA is acutely toxic to fish, invertebrates, and algae and harmful to invertebrates and algae (no data in fish) on the long-term . BA is unlikely to persist in the environment since it biodegrades rapidly in sewage treatment plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl acrylate is primarily synthesized through the esterification of acrylic acid with butanol. The reaction is catalyzed by an acid, typically sulfuric acid or p-toluene sulfonic acid. The process involves heating the reactants and continuously removing water to drive the reaction towards ester formation .

Industrial Production Methods: The industrial production of this compound involves two main stages: esterification and purification. In the esterification stage, acrylic acid, butanol, and an acid catalyst are fed into a reactor connected to a distillation system for continuous water removal. The crude product is then washed, neutralized, and distilled to recover butanol and isolate high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Butyl acrylate undergoes various chemical reactions, including polymerization, oxidation, and hydrolysis. It can react exothermically with acids, bases, and strong oxidizing agents .

Common Reagents and Conditions:

Major Products:

    Polymerization: Poly(this compound) and copolymers with other monomers.

    Oxidation: Acrylic acid and other oxidized derivatives.

    Hydrolysis: Acrylic acid and butanol.

Comparison with Similar Compounds

  • Methyl acrylate
  • Ethyl acrylate
  • 2-Ethylhexyl acrylate

Comparison: Butyl acrylate is unique due to its low glass transition temperature, which provides flexibility and excellent low-temperature performance to polymers. Compared to methyl acrylate and ethyl acrylate, this compound offers better weather resistance and durability. 2-Ethylhexyl acrylate, on the other hand, is used for similar purposes but provides even lower glass transition temperatures, making it suitable for applications requiring extreme flexibility .

Properties

IUPAC Name

butyl prop-2-enoate
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InChI

InChI=1S/C7H12O2/c1-3-5-6-9-7(8)4-2/h4H,2-3,5-6H2,1H3
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InChI Key

CQEYYJKEWSMYFG-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C=C
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Molecular Formula

C7H12O2, Array
Record name BUTYL ACRYLATE
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Related CAS

9003-49-0
Record name Poly(butyl acrylate)
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DSSTOX Substance ID

DTXSID6024676
Record name Butyl acrylate
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Molecular Weight

128.17 g/mol
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Physical Description

Butyl acrylate appears as a clear colorless liquid with a sharp characteristic odor. Very slightly soluble in water and somewhat less dense than water. Hence forms surface slick on water. Flash point 105 °F. Density 7.5 lb / gal. Used for making paints, coatings, caulks, sealants, adhesives., Liquid, Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a strong, fruity odor., Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.]
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Boiling Point

295 to 298 °F at 760 mmHg (NTP, 1992), 145 °C, BP: 138 °C at 760 mm Hg; 84-86 °C at 101 mm Hg; 59 °C at 25 mm Hg; 39 °C at 10 mm Hg; 35 °C at 8 mm Hg, 145-149 °C, 293 °F
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Flash Point

120 °F (NTP, 1992), 84 °F (29 °C) (closed cup), 48.9 °C, open cup, 36 °C c.c., 103 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility of water in n-butyl acrylate at 20 °C: 0.8 mL/100 g, Sol in ethanol, ethyl ether, acetone; slightly soluble in carbon tetrachloride, 0.14 g/100 mL water at 20 °C; 9.12 g/100 mL at 40 °C, In water, 2,000 mg/L 23 °C, Solubility in water, g/100ml: 0.14, 0.1%
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Density

0.899 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8898 g/cu cm at 20 °C, Relative density (water = 1): 0.90, 0.89
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Vapor Density

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42
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Vapor Pressure

10 mmHg at 95.9 °F ; 4 mmHg at 68 °F (NTP, 1992), 4.0 [mmHg], 5.45 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.43, 4 mmHg
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Impurities

Acrylic acid: 0.009% by wt (max); water: 0.10% by wt (max), Acrylic acid: 0.009% by wt (max); water: 0.05% by wt (max)
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Color/Form

Colorless liquid, Water-white monomer, Clear, colorless liquid [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization].

CAS No.

141-32-2, 9003-49-0
Record name BUTYL ACRYLATE
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Melting Point

-84.3 °F (NTP, 1992), -64.6 °C, -64 °C, -83 °F
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Synthesis routes and methods I

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated tinder a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-b-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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3.12 g
Type
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Reaction Step Two
Quantity
2 g
Type
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Reaction Step Two
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9.8 g
Type
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Reaction Step Three
Quantity
100 mL
Type
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated under a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.
Quantity
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Type
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Reaction Step One
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Reaction Step Two
Quantity
9.8 g
Type
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Reaction Step Three
Quantity
100 mL
Type
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Reaction Step Three

Synthesis routes and methods III

Procedure details

Another preferred embodiment of the present invention is an adhesive system in which the pressure sensitive adhesive polymer of the filled support layer is comprised of from about 65 to 90 mole percent of non-tertiary acrylic acid alkyl esters formed of alcohols having from about 6 to about 12 carbon atoms, the remainder of the polymer being an ethylenically-unsaturated monomer unit containing at least one polar moiety, or a combination of such polar-moiety containing unit and a small amount of other monomer(s). A preferred polar moiety containing monomer unit is acrylic acid. Such filled support layer is preferably about from 25 to 45 mils in thickness, and further is coated on at least one side with an unfilled pressure sensitive adhesive layer of about from 1 to 5 mils in thickness, the pressure sensitive adhesive polymer of which similarly is comprised of from about 65 to 90 mole percent of non-tertiary acrylic acid alkyl esters formed of alcohols having from about 6 to about 12 carbon atoms, the remainder of the polymer being an ethylenically-unsaturated monomer unit containing at least one polar moiety, or a combination of such polar-moiety containing unit and a small amount of other monomer(s) that does not interfere significantly with the pressure sensitive adhesive properties. Preferably this adhesive system has as the pressure sensitive adhesive matrix of the filled support layer a pressure sensitive adhesive polymer comprised of from about 55 to about 65 mole percent 2-ethylhexyl acrylate, from about 15 to about 25 mole percent of octyl acrylate, decyl acrylate, or mixtures thereof, and from about 15 to 25 mole percent of an ethylenically-unsaturated polar-group containing monomer unit, which preferably is acrylic acid. Such filled support layer preferably contains from about 15 to about 25 percent organic particulate solids filler based on the weight of the pressure sensitive adhesive polymer comprising the adhesive matrix of the filled support layer. The filled support layer is preferably cross-linked, and may contain from about 1.0 to about 3.0 weight percent hydrophilic silica to facilitate uniform dispersion of the filler. The thinner, unfilled pressure sensitive adhesive layer(s) coated onto the support layer is comprised of from about 70 to about 80 mole percent of 2-ethylhexyl acrylate and from about 20 to 30 mole percent of an ethylenically-unsaturated polar-group containing monomer unit, which preferably is acrylic acid. The unfilled pressure sensitive adhesive layer(s) is preferably also cross-linked and more preferably cross-linked to a greater degree than the filled support layer. In further preferred embodiment, the adhesive system is comprised of such a filled support layer coated on both sides with such an unfilled pressure sensitive adhesive layer. This preferred embodiment, particularly when the organic particulate solids filler is polyvinyl acetate, is both strong and has a significant degree of adhesive agressiveness. It has a significantly high peel strength and high pluck strength. The higher acrylic acid alkyl esters employed are less volatile than those formed of lower molecule weight alcohols, for instance butyl acrylate, and hence in the manufacture of such adhesive system the polymerization may be conducted at a higher temperature than if such volatile monomers were present.
[Compound]
Name
sensitive adhesive layer ( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyvinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acrylic acid alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
monomer ( s )
Quantity
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[Compound]
Name
sensitive adhesive layer ( s )
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Type
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Reaction Step Ten
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Reaction Step Eleven

Synthesis routes and methods IV

Procedure details

98 parts of butyl acrylate and 2 parts of tricyclodecenyl acrylate were polymerized at 65° C. for 3 hours with stirring in 154 parts of water with addition of 2 parts of sodium dioctyl sulfosuccinate (70% strength) as emulsifier and 0.5 part of potassium persulfate. This gave an approximately 40% strength dispersion. The median particle size of the latex was about 100 nm.
Quantity
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyl acrylate
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